2-Fluorophenyl cyclohexyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

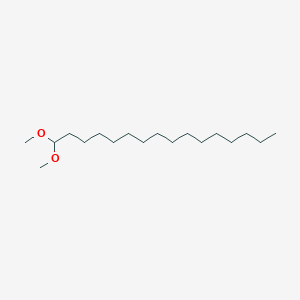

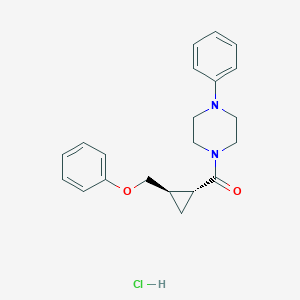

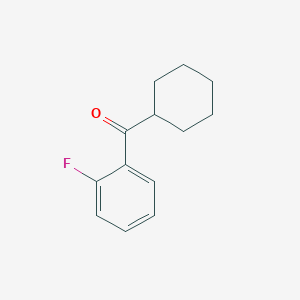

2-Fluorophenyl cyclohexyl ketone is a chemical compound with the molecular formula C13H15FO . It is also known by other names such as cyclohexyl (2-fluorophenyl) ketone and cyclohexyl-(2-fluorophenyl)methanone .

Synthesis Analysis

The synthesis of 2-Fluorophenyl cyclohexyl ketone involves the reaction of the obtained ketone with methylamine at -40 °C, resulting in the formation of α-hydroxycyclopentyl- (2-flourophenyl)-N-methylamine. The five-membered ring cyclopentanol is then expanded to the cyclohexyl ketone by a thermal rearrangement reaction .Molecular Structure Analysis

The molecular structure of 2-Fluorophenyl cyclohexyl ketone consists of a cyclohexyl group attached to a ketone group, which is further attached to a 2-fluorophenyl group . The carbon cation could follow the classical decomposition mechanism of imines and yield an α-hydroxyl ketone .Physical And Chemical Properties Analysis

2-Fluorophenyl cyclohexyl ketone has a molecular weight of 206.26 . Other physical and chemical properties such as melting point, boiling point, and density are not well-documented in the literature .Applications De Recherche Scientifique

Metal-Catalysed Transfer Hydrogenation of Ketones

“2-Fluorophenyl cyclohexyl ketone” can be used in the field of metal-catalysed transfer hydrogenation of ketones . This process involves the use of transition metals to promote the hydrogenation of ketones, producing optically active secondary alcohols . These alcohols are important building blocks in the synthesis of fine chemicals . The process avoids the use of hazardous molecular hydrogen and the need for high-pressure equipment .

Synthesis of Functional Materials and Pharmaceuticals

Organochalcogen compounds, which can be synthesized using “2-Fluorophenyl cyclohexyl ketone”, are widely used as functional materials and pharmaceuticals . These functional molecules are mainly synthesized using ionic and metal-assisted reactions .

Development of New Functional Molecules

By focusing on the radical reaction properties of organochalcogen compounds, new addition reactions based on radical mechanisms have been developed . These reactions can be induced by light irradiation and exhibit high functional group selectivity .

Carbon-Radical-Trapping Abilities

Selenium and tellurium compounds, which can be synthesized using “2-Fluorophenyl cyclohexyl ketone”, have excellent carbon-radical-trapping abilities . This property is useful in the investigation of the radical reactions of heavier elements in groups 14 and 15 .

Homolytic Substitution Reactions

Under light irradiation, the Cy-Pb bond of Cy6Pb2 (Cy = cyclohexyl) undergoes homolytic cleavage to generate a cyclohexyl radical . This radical can be successfully captured by diphenyl diselenide, which exhibits excellent carbon-radical-capturing ability .

Use in the Perfume Industry

Cyclohexanone, a six-carbon cyclic molecule with a ketone functional group, is a valuable building block in the perfume industry . “2-Fluorophenyl cyclohexyl ketone” can potentially be used in the synthesis of cyclohexanone .

Orientations Futures

The future directions for the study of 2-Fluorophenyl cyclohexyl ketone could involve further exploration of its synthesis, chemical reactions, and mechanism of action. There is also potential for investigating its use in the development of new psychoactive substances . Additionally, the molecular mechanisms involved in the regulation of ketone body metabolism and cellular signaling functions, and the therapeutic potential of ketone bodies and ketogenic diets in cancer could be explored .

Propriétés

IUPAC Name |

cyclohexyl-(2-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBWLWXMDJKBBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509386 |

Source

|

| Record name | Cyclohexyl(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorophenyl cyclohexyl ketone | |

CAS RN |

106795-65-7 |

Source

|

| Record name | Cyclohexyl(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.